molecular formula C20H22N6O2 B6005391 N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide

Katalognummer B6005391
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: DESJGVVLBHGUSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide, also known as Compound 1, is a small molecule compound that has been developed for its potential use in scientific research. This compound has shown promise in various research applications, including its potential use as a therapeutic agent for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, the compound has been shown to inhibit the activity of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell division and growth.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide has also been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound can modulate the activity of certain enzymes involved in the regulation of glucose metabolism, which could have implications for the treatment of diabetes. Additionally, the compound has been shown to have anti-inflammatory activity, which could be useful in the treatment of various inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, the compound has shown activity against a wide range of cancer cell types, which could make it useful in the treatment of various types of cancer. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide. One area of research could be to further elucidate the compound's mechanism of action, which could help to optimize its use as a therapeutic agent. Additionally, studies could be conducted to investigate the compound's potential use in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, studies could be conducted to optimize the synthesis of the compound, with the goal of improving its potency and reducing its production costs.

Synthesemethoden

The synthesis of N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide is a multi-step process that involves the use of various reagents and solvents. The compound is typically synthesized using a combination of organic synthesis techniques, including peptide synthesis and organic reaction chemistry. The process involves the coupling of a pyrazole-containing amino acid derivative with a proline-containing amino acid derivative, followed by further chemical modifications to produce the final compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide has been studied extensively for its potential use in various scientific research applications. One of the primary areas of research has been in the development of new therapeutic agents for the treatment of cancer. Studies have shown that the compound has potent anti-cancer activity, particularly against certain types of breast and lung cancer cells.

Eigenschaften

IUPAC Name

N-(3-pyrazol-1-ylphenyl)-1-(3-pyrazol-1-ylpropanoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-19(8-14-24-11-3-9-21-24)25-12-2-7-18(25)20(28)23-16-5-1-6-17(15-16)26-13-4-10-22-26/h1,3-6,9-11,13,15,18H,2,7-8,12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESJGVVLBHGUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCN2C=CC=N2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.